molecular formula C13H16F3NO B2617916 Piperidin-3-yl(3-(trifluoromethyl)phenyl)methanol CAS No. 1225560-19-9

Piperidin-3-yl(3-(trifluoromethyl)phenyl)methanol

Cat. No.: B2617916
CAS No.: 1225560-19-9
M. Wt: 259.272
InChI Key: SSXRXLXPTLCXJM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Piperidin-3-yl(3-(trifluoromethyl)phenyl)methanol is a compound that features a piperidine ring attached to a phenyl group substituted with a trifluoromethyl group and a hydroxyl group. This compound is of interest due to its unique chemical structure, which imparts specific physical and chemical properties, making it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Piperidin-3-yl(3-(trifluoromethyl)phenyl)methanol typically involves the reaction of piperidine derivatives with trifluoromethyl-substituted benzaldehydes. One common method includes the following steps:

    Formation of the Intermediate: The reaction begins with the condensation of piperidine with 3-(trifluoromethyl)benzaldehyde under basic conditions to form an imine intermediate.

    Reduction: The imine intermediate is then reduced using a reducing agent such as sodium borohydride or lithium aluminum hydride to yield this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Piperidin-3-yl(3-(trifluoromethyl)phenyl)methanol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The compound can be further reduced to modify the piperidine ring or the phenyl group.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as chromium trioxide or potassium permanganate can be used under acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.

Major Products

    Oxidation: Formation of a ketone derivative.

    Reduction: Formation of reduced piperidine or phenyl derivatives.

    Substitution: Formation of substituted piperidine derivatives.

Scientific Research Applications

Piperidin-3-yl(3-(trifluoromethyl)phenyl)methanol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals due to its unique chemical properties.

Mechanism of Action

The mechanism of action of Piperidin-3-yl(3-(trifluoromethyl)phenyl)methanol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property is crucial for its potential therapeutic applications.

Comparison with Similar Compounds

Similar Compounds

    Piperidine: A simpler structure without the trifluoromethyl and hydroxyl groups.

    3-(Trifluoromethyl)benzyl alcohol: Lacks the piperidine ring.

    Piperidin-3-ylmethanol: Does not have the trifluoromethyl group.

Uniqueness

Piperidin-3-yl(3-(trifluoromethyl)phenyl)methanol is unique due to the combination of the piperidine ring, trifluoromethyl group, and hydroxyl group. This combination imparts specific chemical properties, such as increased lipophilicity and potential biological activity, making it distinct from other similar compounds.

Properties

IUPAC Name

piperidin-3-yl-[3-(trifluoromethyl)phenyl]methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16F3NO/c14-13(15,16)11-5-1-3-9(7-11)12(18)10-4-2-6-17-8-10/h1,3,5,7,10,12,17-18H,2,4,6,8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSXRXLXPTLCXJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)C(C2=CC(=CC=C2)C(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16F3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.